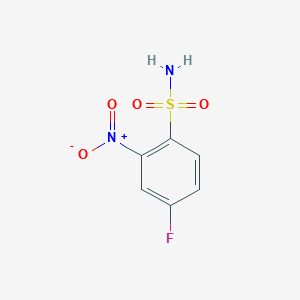

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

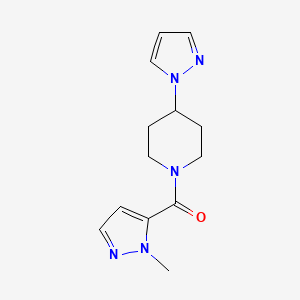

The compound of interest, Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, is a derivative of the quinoline class of compounds. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by various functionalization reactions. For instance, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, demonstrates the structural modification of quinazoline-2-carboxylic acid to achieve the desired biological activity . Similarly, the preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids involves a two-step synthesis, showcasing the versatility of quinoline synthesis methods . These methods may provide insights into the synthesis of the compound , although the specific synthesis details for Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate are not provided in the data.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The substitution pattern on the quinoline core can significantly influence the compound's properties and biological activity. For example, halogenated quinoline derivatives have been studied using NMR spectroscopy to understand the influence of substituents on the chemical shifts and coupling constants . These studies are crucial for elucidating the structure-activity relationships that govern the biological effects of these molecules.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including alkylation, halogenation, and nucleophilic substitution. The reactivity of these compounds is often influenced by the substituents present on the quinoline core. For instance, the alkylation of ethyl esters of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been explored, revealing insights into the N- and O-alkyl product formation . These reactions are important for the functionalization and further development of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of various substituents can alter these properties, affecting the compound's suitability for different applications. For example, the introduction of halogen atoms can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes . The specific physical and chemical properties of Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate would need to be determined experimentally, as they are not detailed in the provided data.

Scientific Research Applications

Regioselectivity in Synthesis : The compound has been involved in studies demonstrating remarkable regioselectivities in chemical syntheses. For example, in the synthesis of new Luotonin A derivatives, selective reactions with trimethylaluminium-activated aminobenzoic acid ethyl esters were observed, leading to anilides without self-condensation. This work illustrates the compound's utility in synthesizing complex molecules, highlighting different outcomes based on structural variations of starting materials (Atia et al., 2017).

Synthetic Applications : Another study focused on the synthesis of proerythrinadienone and a morphinandienone system through phenolic oxidation and a photo-Pschorr reaction, respectively. This research underscores the compound's role in facilitating the synthesis of molecules with potential biological significance (Kametani et al., 1971).

Derivative Formation : Research on the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate highlights the compound's utility in creating a diverse array of chemical entities, potentially opening new avenues for pharmacological exploration (Bombarda et al., 1992).

Antimicrobial Potential : A study on quinoline-3-carboxylates as potential antibacterial agents showcases the synthesis of ethyl-2-chloroquinoline-3-carboxylates from o-aminobenzophenones, leading to compounds with moderate antibacterial activity. This demonstrates the compound's relevance in the search for new antimicrobial agents (Krishnakumar et al., 2012).

Novel Synthesis Methods : The development of new synthesis methods, such as the one-pot synthesis of 3-aminoquinolines, underscores the compound's role in streamlining chemical synthesis processes. Such methodologies can significantly impact the efficiency and feasibility of producing complex molecules (Wang et al., 2004).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2,4-difluoroaniline with ethyl 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2,4-difluoroaniline", "ethyl 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2,4-difluoroaniline and ethyl 6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the solvent and purify the resulting imine by column chromatography.", "Step 4: Dissolve the purified imine in a suitable solvent such as ethanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable solvent such as ethyl acetate.", "Step 7: Purify the product by column chromatography to obtain Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS RN |

1251583-84-2 |

Product Name |

Ethyl 4-((2,4-difluorobenzyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Molecular Formula |

C20H18F2N2O3 |

Molecular Weight |

372.372 |

IUPAC Name |

ethyl 4-[(2,4-difluorophenyl)methylamino]-6-methyl-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H18F2N2O3/c1-3-27-20(26)17-18(23-10-12-5-6-13(21)9-15(12)22)14-8-11(2)4-7-16(14)24-19(17)25/h4-9H,3,10H2,1-2H3,(H2,23,24,25) |

InChI Key |

DXUCJHHVKNJWPB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)C)NC1=O)NCC3=C(C=C(C=C3)F)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2518704.png)

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2518714.png)

![ethyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)carbamate](/img/structure/B2518720.png)

![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2518722.png)

![[4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2518725.png)